molecular formula C21H38BrN B12413158 Benzyldodecyldimethylammonium-d5 Bromide

Benzyldodecyldimethylammonium-d5 Bromide

Cat. No.: B12413158
M. Wt: 389.5 g/mol
InChI Key: KHSLHYAUZSPBIU-DLMZNMEOSA-M
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Description

Benzyldodecyldimethylammonium-d5 Bromide is a deuterium-labeled version of Benzyldodecyldimethylammonium Bromide. It is a cationic surfactant and belongs to the class of quaternary ammonium compounds. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties imparted by the deuterium labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyldodecyldimethylammonium-d5 Bromide involves the quaternization of dodecyldimethylamine with benzyl bromide-d5. The reaction typically occurs in an organic solvent such as methanol or ethanol under reflux conditions. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyldodecyldimethylammonium-d5 Bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield dodecyldimethylamine and benzyl alcohol-d5 .

Scientific Research Applications

Benzyldodecyldimethylammonium-d5 Bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyldodecyldimethylammonium-d5 Bromide involves its interaction with cell membranes. As a cationic surfactant, it disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. The deuterium labeling does not significantly alter its mechanism but can affect its pharmacokinetic and metabolic profiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyldodecyldimethylammonium-d5 Bromide is unique due to its deuterium labeling, which makes it particularly useful in tracer studies and in understanding the pharmacokinetics and metabolism of related compounds. This labeling can also provide insights into the compound’s stability and reactivity under various conditions .

Properties

Molecular Formula

C21H38BrN

Molecular Weight

389.5 g/mol

IUPAC Name

dodecyl-dimethyl-[(2,3,4,5,6-pentadeuteriophenyl)methyl]azanium;bromide

InChI

InChI=1S/C21H38N.BrH/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H/q+1;/p-1/i13D,14D,15D,17D,18D;

InChI Key

KHSLHYAUZSPBIU-DLMZNMEOSA-M

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[N+](C)(C)CCCCCCCCCCCC)[2H])[2H].[Br-]

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Br-]

Origin of Product

United States

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